1-Benzyl-5-fluoroindoline-2,3-dione 1-Benzyl-5-fluoroindoline-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14047380
InChI: InChI=1S/C15H10FNO2/c16-11-6-7-13-12(8-11)14(18)15(19)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2
SMILES:
Molecular Formula: C15H10FNO2
Molecular Weight: 255.24 g/mol

1-Benzyl-5-fluoroindoline-2,3-dione

CAS No.:

Cat. No.: VC14047380

Molecular Formula: C15H10FNO2

Molecular Weight: 255.24 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-5-fluoroindoline-2,3-dione -

Specification

Molecular Formula C15H10FNO2
Molecular Weight 255.24 g/mol
IUPAC Name 1-benzyl-5-fluoroindole-2,3-dione
Standard InChI InChI=1S/C15H10FNO2/c16-11-6-7-13-12(8-11)14(18)15(19)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2
Standard InChI Key VOKBYNHAVFONKT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=O)C2=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Crystallographic Data

1-Benzyl-5-fluoroindoline-2,3-dione has a molecular weight of 255.24 g/mol and crystallizes in the monoclinic space group P1c1 (No. 7) with unit cell parameters:

  • a = 6.6616 Å

  • b = 4.8577 Å

  • c = 19.099 Å

  • β = 99.821°

  • Z = 2 (molecules per unit cell)

  • Residual factor (R) = 0.0877 .

The isatin moiety (indoline-2,3-dione) is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.022 Å. The benzyl ring (C10–C15) forms a dihedral angle of 76.82° with the isatin plane, a value consistent with related N-benzylisatin derivatives such as 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione (73.04°) .

Table 1: Crystallographic Parameters of 1-Benzyl-5-fluoroindoline-2,3-dione

ParameterValue
Space groupP1c1
Unit cell volume605.7 ų
Density (calculated)1.558 g/cm³
R factor0.0877
Dihedral angle (isatin-benzyl)76.82°

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via microwave-assisted N-alkylation of 5-fluoroisatin with benzyl chloride in ethanol, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base . Key steps include:

  • Reaction setup: 5-fluoroisatin (2.00 mmol), DBU (1.1 equiv), and benzyl chloride (1.1 equiv) in ethanol.

  • Microwave irradiation: 120°C for 25 minutes.

  • Workup: Precipitation upon cooling, followed by filtration to yield a dark red solid (28% yield).

Alternative methods involve Fischer indole synthesis or reductive amination, though microwave synthesis offers superior efficiency .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 7.84–7.87 (m, 2H, ArH), 7.63–7.65 (m, 2H, ArH), 6.08 (s, 1H, -CH-), 5.37 (s, 2H, -CH₂-) .

  • IR (KBr): ν = 1737 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1103 cm⁻¹ (C-O).

  • MS (ESI): m/z 255.24 [M+H]⁺ .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting point: 128–131°C .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but insoluble in water.

  • Dipole moment: 5.244 Debye (calculated via PM7 computation) .

Computational Analysis

  • HOMO/LUMO energies: −8.962 eV (HOMO), −1.158 eV (LUMO), indicating moderate electron-withdrawing capacity .

  • Molecular electrostatic potential (MEP): Localized negative charge on carbonyl oxygens, facilitating hydrogen bonding .

Biological Activities and Applications

Table 2: Antimicrobial Activity of Selected Derivatives

DerivativeTarget MicroorganismMIC/IC₅₀ (µg/mL)
K-2 (coumarin-triazole hybrid)S. aureus12.5
L-5 (iodo-substituted)C. albicans18.7

Mechanistic Insights

Molecular docking studies reveal strong interactions with bacterial enoyl-ACP reductase (FabI) and fungal cytochrome P450 14α-demethylase, disrupting cell membrane synthesis . The fluorine atom enhances binding affinity via polar interactions with active-site residues .

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